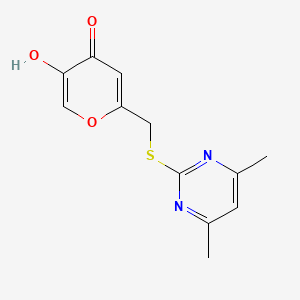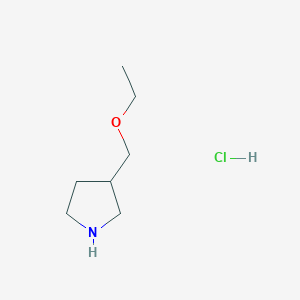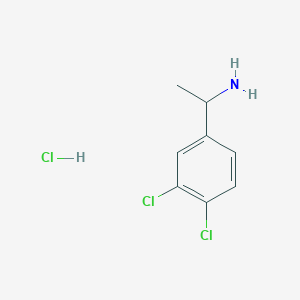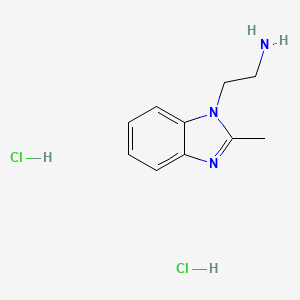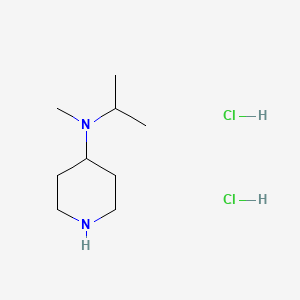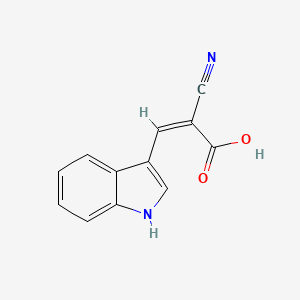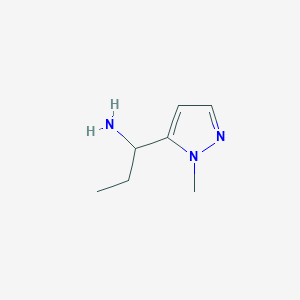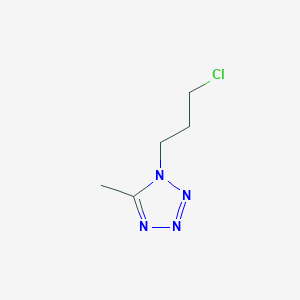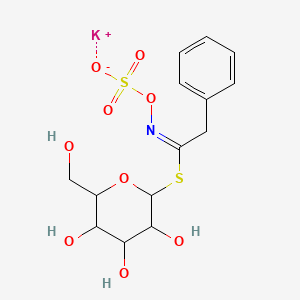
Glucotropaeolin
概要
説明
Glucotropaeolin is a glucosinolate found in cruciferous plants such as L. sativum . It has antiprotozoal activity against HM1-IMSS E. histolytica, reducing the number of trophozoites .
Synthesis Analysis
Glucotropaeolin is synthesized from the amino acid phenylalanine in a multi-step pathway . The synthesis starts with the addition of benzyl magnesium chloride to carbon disulfide .Molecular Structure Analysis
The chemical structure of glucotropaeolin was confirmed by total synthesis in 1957. It is a glucose derivative with β-D-glucopyranose configuration . The molecular formula of glucotropaeolin is C14H18KNO9S2 .Chemical Reactions Analysis
Glucosinolates are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R-group . Frozen samples showed a considerable reduction in glucotropaeolin content .Physical And Chemical Properties Analysis
Glucotropaeolin has a molar mass of 447.52 g·mol−1 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Cancer Research
Glucotropaeolin has shown promise in cancer research, particularly in the study of pancreatic cancer cells. It promotes apoptosis through calcium dysregulation and attenuates cell migration with FOXM1 suppression . This compound has also been found to exhibit growth-inhibitory effects against liver and colon cancer cells .
Antimicrobial Properties
Research indicates that Glucotropaeolin possesses antimicrobial properties. It is part of the glucosinolates group, which has regulatory functions in inflammation, stress response, and antimicrobial activities . These properties are crucial for developing new treatments against various bacterial and fungal infections.
Enzyme Inhibition
Glucotropaeolin can affect the activity of enzymes such as myrosinase. This enzyme plays a role in the hydrolysis of glucosinolates, leading to the release of volatile isothiocyanates. Studies have explored the impact of different metal salts on the effective inactivation of myrosinase activity .
Flavor Studies and Food Science
In the context of flavor studies, Glucotropaeolin’s degradation products contribute to the aroma of Brassica vegetables. The compound’s interaction with myrosinase leads to the formation of benzyl isothiocyanate, which is responsible for the characteristic flavor .
Stress Response in Plants
Glucosinolates, including Glucotropaeolin, play a significant role in mitigating abiotic and biotic stress in plants. They act as signaling molecules and affect the physiology of the plant, contributing to stress tolerance .
Antiprotozoal Activity
Glucotropaeolin has demonstrated antiprotozoal activity against organisms like E. histolytica. It reduces the number of trophozoites, indicating its potential use in treating protozoal infections .
作用機序
Target of Action
Glucotropaeolin Potassium Salt, also known as Glucotropaeolin or Benzyl glucosinolate, is a glucosinolate found in cruciferous plants . It has been reported to exhibit antiprotozoal activity against HM1-IMSS E. histolytica . .
Mode of Action
It is known that Glucotropaeolin Potassium Salt is metabolized into isothiocyanate products . These metabolites are believed to be responsible for the observed biological activities, including antiprotozoal activity
Biochemical Pathways
It is known that glucosinolates, including Glucotropaeolin Potassium Salt, can be metabolized into various bioactive compounds, such as isothiocyanates
Pharmacokinetics
It is known that glucosinolates, including Glucotropaeolin Potassium Salt, can be metabolized into various bioactive compounds . .
Result of Action
The molecular and cellular effects of Glucotropaeolin Potassium Salt’s action are not fully understood. It has been reported that Glucotropaeolin Potassium Salt exhibits antiprotozoal activity against HM1-IMSS E. histolytica, reducing the number of trophozoites . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glucotropaeolin Potassium Salt. For instance, it has been observed that the content of Glucotropaeolin Potassium Salt can be significantly reduced in frozen samples This suggests that temperature and other environmental conditions can affect the stability and potency of Glucotropaeolin Potassium Salt
Safety and Hazards
Glucotropaeolin may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Glucotropaeolin has exhibited a growth-inhibitory effect against liver and colon cancer cells . It promotes apoptosis by calcium dysregulation and attenuates cell migration with FOXM1 suppression in pancreatic cancer cells . Therefore, glucotropaeolin may be a potential therapeutic drug against pancreatic ductal adenocarcinoma .
特性
IUPAC Name |
potassium;[(E)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCWNAZWHVREMO-GYVLLFFHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18KNO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743984 | |
| Record name | Potassium 1-S-[(1E)-2-phenyl-N-(sulfonatooxy)ethanimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5115-71-9 | |
| Record name | Potassium 1-S-[(1E)-2-phenyl-N-(sulfonatooxy)ethanimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranose, 1-thio-, 1-[N-(sulfooxy)benzeneethanimidate], monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




